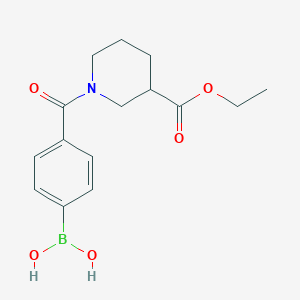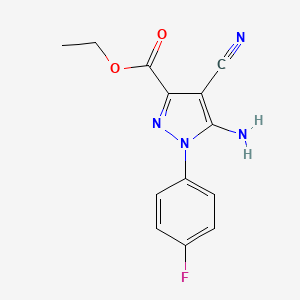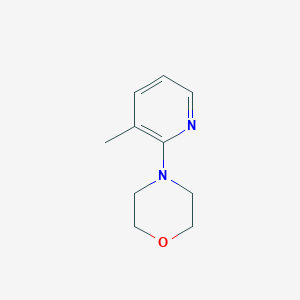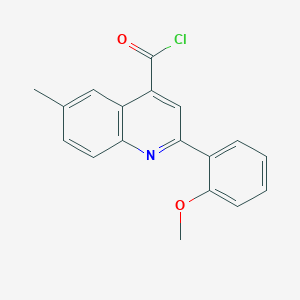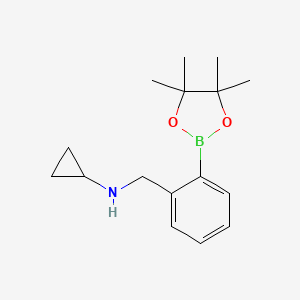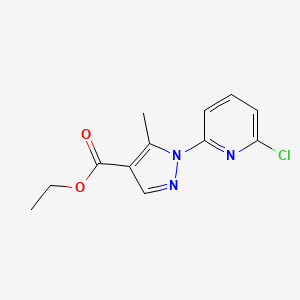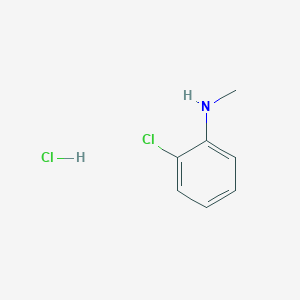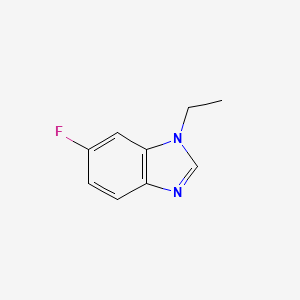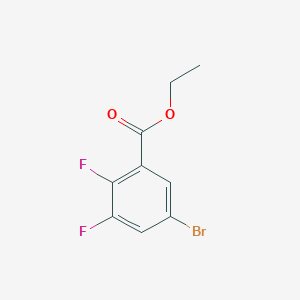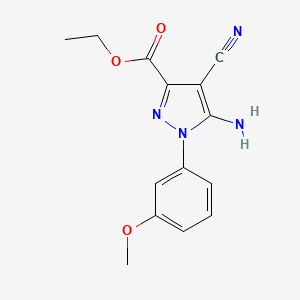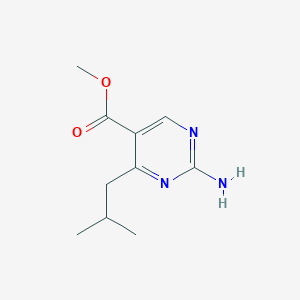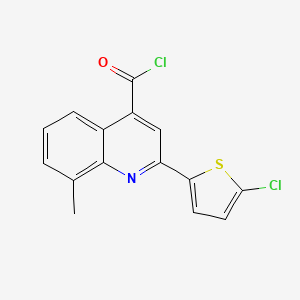
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
説明
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (2CT-8MC) is an organic compound with a wide range of applications in scientific research and laboratory experimentation. It is a versatile compound that has been used in the synthesis of various compounds, as well as for its biochemical and physiological effects. 2CT-8MC has been found to have a wide range of applications in both research and laboratory experiments, and is an important tool for a variety of scientific studies.
科学的研究の応用
Reactions and Formation of Derivatives
Formation of Quinoline Derivatives : 4-Methylquinolines react with thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These reactions offer insights into the formation of novel quinoline derivatives (Al-Shaar, Lythgoe, Mcclenaghan, & Ramsden, 1988).
Synthesis of Novel Chalcones : Novel chalcones derived from related quinoline compounds are studied for their structural properties. These chalcones are crucial for understanding molecular structures and intermolecular interactions in drug development (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).
Chemical Complex Formation
Formation of Metal Complexes : Studies on chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, involving derivatives like 8-methylquinoline, reveal insights into the formation and dissociation of metal complexes (Ryabov, 1984).
Cubane-like Copper(I) Complexes : Research on copper(I) chloride reacting with solutions of similar quinolines under certain conditions has led to the formation of unique cubane-like copper(I) carbonyl complexes, expanding the understanding of metal-ligand interactions (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Fluorescence Derivatization
- Derivatization for High-Performance Liquid Chromatography : The use of quinoline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography has been explored. This offers a highly sensitive method for analyzing alcohols (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Novel Compounds
Novel Quinoline Derivatives : Synthesis of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives from reactions involving thionyl chloride and quinoline compounds demonstrates the creation of new chemical entities with potential applications in various fields (Navabeh & Seyed Marziyeh, 2015).
Creation of Pyridine and Fused Pyridine Derivatives : The reaction of certain quinoline compounds with various reagents led to the formation of new pyridine and fused pyridine derivatives, expanding the scope of heterocyclic chemistry (Al-Issa, 2012).
Photophysical and Computational Investigations
- Study of Rhenium Tricarbonyl Complexes : The experimental and computational study of rhenium tricarbonyl complexes based on heterocyclic N–N ligands, including derivatives similar to 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride, offers insights into their photophysical properties and electronic structure (Albertino et al., 2007).
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-3-2-4-9-10(15(17)19)7-11(18-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFUTKKBVPZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



